Cas no 1891112-64-3 ((5-chloro-1H-indol-2-yl)methanethiol)

(5-chloro-1H-indol-2-yl)methanethiol 化学的及び物理的性質
名前と識別子
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- (5-chloro-1H-indol-2-yl)methanethiol
- 1891112-64-3
- EN300-1992553
-
- インチ: 1S/C9H8ClNS/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-4,11-12H,5H2
- InChIKey: LTATUXDKCJKSNL-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)C=C(CS)N2
計算された属性
- せいみつぶんしりょう: 197.0065981g/mol
- どういたいしつりょう: 197.0065981g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 16.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
(5-chloro-1H-indol-2-yl)methanethiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1992553-0.5g |
(5-chloro-1H-indol-2-yl)methanethiol |
1891112-64-3 | 0.5g |
$1124.0 | 2023-09-16 | ||
Enamine | EN300-1992553-0.1g |
(5-chloro-1H-indol-2-yl)methanethiol |
1891112-64-3 | 0.1g |
$1031.0 | 2023-09-16 | ||
Enamine | EN300-1992553-5.0g |
(5-chloro-1H-indol-2-yl)methanethiol |
1891112-64-3 | 5g |
$3396.0 | 2023-06-01 | ||
Enamine | EN300-1992553-0.05g |
(5-chloro-1H-indol-2-yl)methanethiol |
1891112-64-3 | 0.05g |
$983.0 | 2023-09-16 | ||
Enamine | EN300-1992553-1.0g |
(5-chloro-1H-indol-2-yl)methanethiol |
1891112-64-3 | 1g |
$1172.0 | 2023-06-01 | ||
Enamine | EN300-1992553-10g |
(5-chloro-1H-indol-2-yl)methanethiol |
1891112-64-3 | 10g |
$5037.0 | 2023-09-16 | ||
Enamine | EN300-1992553-5g |
(5-chloro-1H-indol-2-yl)methanethiol |
1891112-64-3 | 5g |
$3396.0 | 2023-09-16 | ||
Enamine | EN300-1992553-2.5g |
(5-chloro-1H-indol-2-yl)methanethiol |
1891112-64-3 | 2.5g |
$2295.0 | 2023-09-16 | ||
Enamine | EN300-1992553-0.25g |
(5-chloro-1H-indol-2-yl)methanethiol |
1891112-64-3 | 0.25g |
$1078.0 | 2023-09-16 | ||
Enamine | EN300-1992553-10.0g |
(5-chloro-1H-indol-2-yl)methanethiol |
1891112-64-3 | 10g |
$5037.0 | 2023-06-01 |
(5-chloro-1H-indol-2-yl)methanethiol 関連文献
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
(5-chloro-1H-indol-2-yl)methanethiolに関する追加情報
Introducing (5-chloro-1H-indol-2-yl)methanethiol (CAS No. 1891112-64-3): A Key Intermediate in Modern Pharmaceutical Research
(5-chloro-1H-indol-2-yl)methanethiol, identified by the CAS number 1891112-64-3, is a significant compound in the realm of pharmaceutical chemistry, particularly in the synthesis of bioactive molecules. This heterocyclic thiol derivative has garnered attention due to its versatile structural framework, which makes it a valuable intermediate in the development of novel therapeutic agents. The presence of both a chloro substituent and a thiol group on the indole core imparts unique reactivity, enabling its incorporation into complex molecular architectures.
The indole scaffold, a common motif in natural products and pharmacologically active compounds, is well-documented for its biological significance. Researchers have leveraged indole derivatives for decades to explore mechanisms of action across various diseases, including cancer, inflammation, and infectious disorders. The introduction of a chloro group at the 5-position and a thiol at the 2-position enhances the compound's potential as a building block, facilitating further functionalization through nucleophilic substitution or coordination chemistry.
In recent years, there has been a surge in interest regarding thiol-containing compounds due to their ability to interact with biological systems. Thiols are known for their redox-active properties, making them promising candidates for modulating oxidative stress and enzyme activity. Specifically, (5-chloro-1H-indol-2-yl)methanethiol has been investigated for its potential role in drug discovery, particularly in targeting enzymes that play critical roles in metabolic pathways. For instance, studies have explored its derivatives as inhibitors of polyphenol oxidases and other oxidoreductases, which are implicated in aging and neurodegenerative diseases.
The synthesis of (5-chloro-1H-indol-2-yl)methanethiol typically involves multi-step organic transformations starting from commercially available precursors. The chlorination step at the 5-position of indole is often achieved using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), while the introduction of the thiol group can be accomplished via thiolation reactions or metal-catalyzed coupling strategies. These synthetic routes highlight the compound's accessibility and utility in laboratory settings.
One of the most compelling aspects of (5-chloro-1H-indol-2-yl)methanethiol is its potential as a scaffold for drug design. By modifying its core structure or appending functional groups, chemists can generate libraries of derivatives with tailored biological activities. For example, recent research has demonstrated that derivatives of this compound exhibit inhibitory effects on kinases and other targets relevant to cancer therapy. The chloro and thiol functionalities provide handles for further chemical manipulation, allowing researchers to optimize potency, selectivity, and pharmacokinetic properties.
The growing body of literature on indole-based compounds underscores their importance in medicinal chemistry. Researchers have reported numerous examples where modifications to the indole ring have led to breakthroughs in drug development. For instance, indole derivatives are key components of drugs used to treat HIV/AIDS, tuberculosis, and certain types of cancer. The versatility of (5-chloro-1H-indol-2-yl)methanethiol as an intermediate aligns with these trends, offering a platform for innovative therapeutic strategies.
From a computational chemistry perspective, the reactivity of (5-chloro-1H-indol-2-yl)methanethiol has been modeled using density functional theory (DFT) and other quantum mechanical methods. These studies provide insights into how electronic effects influence its behavior in chemical reactions and biological interactions. Such computational approaches are increasingly integral to modern drug discovery pipelines, enabling researchers to predict properties and optimize designs before experimental validation.
The compound's potential extends beyond traditional pharmaceutical applications. It has shown promise in materials science as well, particularly in the development of conductive polymers and organic semiconductors. The indole ring's aromaticity and the presence of electron-withdrawing groups like chlorine contribute to its ability to participate in π-stacking interactions and form stable aggregates. These properties make it an attractive candidate for designing advanced materials with applications in electronics and optoelectronics.
In conclusion, (5-chloro-1H-indol-2-yl)methanethiol (CAS No. 1891112-64-3) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features—combining an indole core with chloro and thiol substituents—make it a valuable intermediate for synthesizing bioactive molecules with potential therapeutic applications. As research continues to uncover new ways to leverage this compound's reactivity, it is likely to remain at the forefront of pharmaceutical innovation.
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